molecular formula C21H22ClN3O3S2 B3408852 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone CAS No. 886930-18-3

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

Cat. No. B3408852
CAS RN: 886930-18-3
M. Wt: 464 g/mol
InChI Key: RBESNZXZAMLVFP-UHFFFAOYSA-N
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Description

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

While the specific mechanism of action for (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is not mentioned in the available resources, benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis .

Future Directions

Benzothiazole derivatives, including (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone, have shown promising results in the field of medicinal chemistry, particularly as potential anti-tubercular agents . Future research may focus on optimizing the synthesis process, exploring their mechanism of action, and conducting in-depth studies on their safety and efficacy.

properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-6-4-5-15(13-16)20(26)24-9-11-25(12-10-24)21-23-19-14(2)17(22)7-8-18(19)29-21/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBESNZXZAMLVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

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